molecular formula C18H18ClNO2 B8461458 1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-chlorophenyl]ethanone

1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-chlorophenyl]ethanone

Cat. No.: B8461458
M. Wt: 315.8 g/mol
InChI Key: MJJDZSDTMILBKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-chlorophenyl]ethanone is a useful research compound. Its molecular formula is C18H18ClNO2 and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

1-(azetidin-1-yl)-2-(2-chloro-4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C18H18ClNO2/c19-17-12-16(22-13-14-5-2-1-3-6-14)8-7-15(17)11-18(21)20-9-4-10-20/h1-3,5-8,12H,4,9-11,13H2

InChI Key

MJJDZSDTMILBKK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)CC2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

[4-(Benzyloxy)-2-chlorophenyl]acetic acid (0.52 g, 1.88 mmol) was dissolved in DMF (1 ml) and azetidine (0.161 g, 2.82 mmol), DIEA (0.99 ml, 5.64 mmol), and HATU (1.43 g, 3.76 mmol) added. The mixture was stirred at RT for 1 hr. The solution was loaded directly onto a Biotage RP C18 cartridge (30 g) and purified using a gradient eluant of 10-100% water:acetonitrile+0.05% formic acid. The volatiles were removed in vacuo to afford the title compound. LC/MS (m/z): 316 (M+H)+.
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.161 g
Type
reactant
Reaction Step Two
Name
Quantity
0.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.